molecular formula C12H18BNO4 B180479 3-(N-Boc-aminomethyl)phenylboronic acid CAS No. 199609-62-6

3-(N-Boc-aminomethyl)phenylboronic acid

Cat. No. B180479
CAS RN: 199609-62-6
M. Wt: 251.09 g/mol
InChI Key: YHAQUGOSDQZIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Boc-aminomethyl)phenylboronic acid, also known as 3-(Boc-amino)phenylboronic acid pinacol ester, is a chemical compound with the empirical formula C17H26BNO4 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with an aminomethyl group protected by a Boc (tert-butoxycarbonyl) group .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group and an aminomethyl group. The aminomethyl group is protected by a Boc group, which is a carbamate functional group . The molecular weight of the compound is 251.09 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 251.09 . The compound has a SMILES string of CC(C)(C)OC(=O)NCc1cccc(c1)B(O)O . The InChI key of the compound is YHAQUGOSDQZIMA-UHFFFAOYSA-N .

Scientific Research Applications

Carbohydrate Sensing

3-(N-Boc-aminomethyl)phenylboronic acid and its derivatives have been extensively studied for their ability to sense carbohydrates. This is due to their strong affinity for diols, commonly found in sugars. For instance, Sun et al. (2019) discuss the role of ortho-aminomethylphenylboronic acids in enhancing the affinity towards diols at neutral pH and in the modulation of the fluorescence of appended fluorophores upon diol binding, providing insights into carbohydrate sensing using phenylboronic acids (Sun et al., 2019). Additionally, Kur et al. (2017) studied the interactions of 3-amino phenylboronic acid with various saccharides, highlighting its potential in optical methods for sugar detection (Kur et al., 2017).

Gene Delivery and Therapeutic Applications

Phenylboronic-acid-modified polymers, including derivatives of this compound, have been explored for their potential in gene delivery and therapeutic applications. For example, Chen et al. (2012) demonstrated that phenylboronic-acid-modified amphiphilic block polyether could effectively bind and facilitate the cell uptake of plasmid DNA, enhancing gene transfection efficiency (Chen et al., 2012). Similarly, Khanal et al. (2013) explored phenylboronic-acid-modified nanoparticles as potential antiviral therapeutics, demonstrating their efficacy in inhibiting Hepatitis C virus (Khanal et al., 2013).

Catalysis in Organic Synthesis

The compound is also significant in the field of organic synthesis. Wang et al. (2018) showed the use of phenylboronic acids in catalyzing dehydrative condensation between carboxylic acids and amines, highlighting the role of the ortho-substituent in accelerating the amidation process (Wang et al., 2018).

Glucose-Responsive Materials

The application of phenylboronic acid derivatives in creating glucose-responsive materials is another area of interest. Zhou et al. (2015) developed poly(phenylboronic acid) microgels, demonstrating their potential in biosensing and biomedical applications due to their glucose-responsive volume phase transition behavior (Zhou et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation (H317) and specific target organ toxicity (single exposure). Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

properties

IUPAC Name

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQUGOSDQZIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395016
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199609-62-6
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzeneboronic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-Boc-aminomethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(N-Boc-aminomethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(N-Boc-aminomethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(N-Boc-aminomethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(N-Boc-aminomethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(N-Boc-aminomethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.